5-(aminomethyl)-3-bromopyridin-2-amine dihydrochloride
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Overview
Description
5-(aminomethyl)-3-bromopyridin-2-amine dihydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aminomethyl group at the 5-position, a bromine atom at the 3-position, and an amine group at the 2-position of the pyridine ring. The compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-3-bromopyridin-2-amine dihydrochloride typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the aminomethyl group at the 5-position.
Formation of Dihydrochloride Salt: The final product is obtained by treating the aminomethylated compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the aminomethyl group to a primary amine.
Substitution: The bromine atom at the 3-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or dehalogenated products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-nitrogen bonds.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-3-bromopyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and amine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(aminomethyl)-3-bromopyridine: Similar structure but lacks the amine group at the 2-position.
5-(aminomethyl)-2-chloropyridine: Similar structure but has a chlorine atom instead of a bromine atom at the 3-position.
3-(aminomethyl)-5-bromopyridine: Similar structure but the positions of the aminomethyl and bromine groups are reversed.
Uniqueness:
Functional Groups: The presence of both aminomethyl and amine groups at specific positions on the pyridine ring makes 5-(aminomethyl)-3-bromopyridin-2-amine dihydrochloride unique in its reactivity and interaction with other molecules.
Versatility: The compound’s ability to undergo various chemical reactions and form diverse derivatives enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
2680531-55-7 |
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Molecular Formula |
C6H10BrCl2N3 |
Molecular Weight |
275 |
Purity |
95 |
Origin of Product |
United States |
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